

Azide-PEG12-Tos molecular weight and formula

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Compound of Interest

Compound Name: Azide-PEG12-Tos

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Technical Overview of Azide-PEG12-Tos

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of **Azide-PEG12-Tos**, a heterobifunctional PEG linker used in bioconjugation, drug delivery, and nanotechnology.

Chemical Properties and Identification

Azide-PEG12-Tos is a monodisperse polyethylene glycol (PEG) derivative that features an azide (-N3) group on one end and a tosyl (Tos) group on the other. This structure allows for sequential or orthogonal conjugation strategies. The PEG spacer, consisting of 12 ethylene glycol units, enhances the solubility of the molecule in aqueous media.

The azide group is highly versatile for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, BCN, or DBCO to form a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls.



Property	Value
Molecular Formula	C31H55N3O14S
Molecular Weight	725.9 g/mol [1][2][3][4] (also cited as 725.85 g/mol [5])
Purity	>98%
Form	Solid
Solubility	Soluble in DMSO, DCM, DMF
Storage	Store at -20°C

Experimental Protocols and Applications

Due to the proprietary nature of specific experimental protocols, detailed step-by-step instructions are not publicly available. However, the general methodologies for using **Azide-PEG12-Tos** in common applications are outlined below. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for "Click Chemistry" (CuAAC)

- Dissolution: Dissolve the alkyne-containing molecule and Azide-PEG12-Tos in a suitable solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer).
- Premixing: In a separate vial, prepare the catalyst solution by mixing a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA).
- Reaction: Add the catalyst solution to the solution containing the alkyne and azide.
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
- Purification: Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography).



General Protocol for Nucleophilic Substitution

- Dissolution: Dissolve the nucleophile-containing molecule (e.g., a protein with accessible amine groups) in a suitable buffer, typically at a slightly basic pH (7.5-8.5) to ensure the nucleophile is deprotonated.
- Reagent Preparation: Dissolve Azide-PEG12-Tos in a water-miscible organic solvent (e.g., DMSO).
- Reaction: Add the Azide-PEG12-Tos solution to the nucleophile solution in a dropwise manner while stirring. The molar ratio of the PEG reagent to the molecule will need to be optimized.
- Incubation: Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.
- Quenching and Purification: Quench any unreacted PEG reagent with a small molecule containing the nucleophilic group (e.g., Tris or glycine for amines). Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical workflow for conjugating a protein to a small molecule using **Azide-PEG12-Tos** as a linker.

Bioconjugation workflow using **Azide-PEG12-Tos**.

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